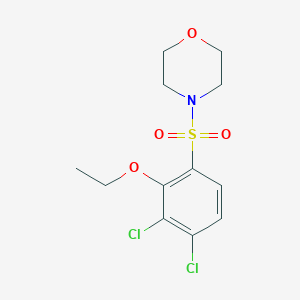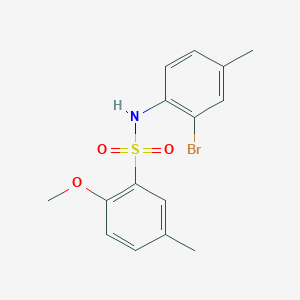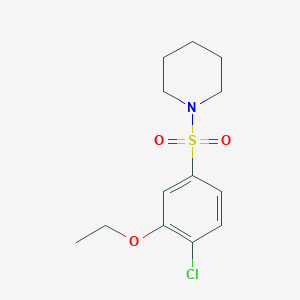![molecular formula C20H23ClN2O2S B288672 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide, also known as TCS 2312, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the production of intracellular pH, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis (programmed cell death), and the reduction of inflammation. It has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 in lab experiments is its high potency, which allows for the use of lower concentrations. Additionally, it has a relatively low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
For research include the development of more water-soluble derivatives, investigation into its neuroprotective effects, and the potential use in combination with other chemotherapeutic agents.
Synthesis Methods
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 can be synthesized using a multi-step process that involves the reaction of 7-chloro-2-methyl-1H-indole with ethylene oxide, followed by the reaction with 2,3,4-trimethylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C20H23ClN2O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-12-8-9-19(14(3)13(12)2)26(24,25)22-11-10-16-15(4)23-20-17(16)6-5-7-18(20)21/h5-9,22-23H,10-11H2,1-4H3 |
InChI Key |
UQNRTKDPUGAESG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)




![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)


![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)

